molecular formula C18H15F6NO2 B11526905 Biphenyl-4-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Biphenyl-4-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Cat. No.: B11526905
M. Wt: 391.3 g/mol
InChI Key: QDFUUXJABWBOIY-UHFFFAOYSA-N
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Description

[1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. The subsequent introduction of the carbamate group is often carried out using phosgene or its derivatives under controlled conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, [1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE is explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde

Uniqueness

Compared to similar compounds, [1,1’-BIPHENYL]-4-YL N-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMATE stands out due to its unique combination of a biphenyl group and a carbamate moiety

Properties

Molecular Formula

C18H15F6NO2

Molecular Weight

391.3 g/mol

IUPAC Name

(4-phenylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C18H15F6NO2/c1-2-16(17(19,20)21,18(22,23)24)25-15(26)27-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,25,26)

InChI Key

QDFUUXJABWBOIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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